

Tyk2-IN-16: A Chemical Probe for Interrogating TYK2 Function

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Tyk2-IN-16

Cat. No.: B12377084

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling.[1][2][3] TYK2 plays a pivotal role in the signal transduction of various cytokines, including type I interferons (IFN- α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in a range of autoimmune and inflammatory diseases.[1][4] Specifically, TYK2, in partnership with other JAKs, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, leading to the transcription of downstream target genes.[2]

Tyk2-IN-16 is a potent and selective chemical probe designed to facilitate the investigation of TYK2's biological functions. As an inhibitor that targets the pseudokinase (JH2) domain of TYK2, **Tyk2-IN-16** offers a valuable tool to dissect the specific contributions of TYK2 signaling in cellular and in vivo models. These application notes provide an overview of **Tyk2-IN-16**'s biochemical and cellular activities, along with detailed protocols for its use in key experiments.

Data Presentation

Biochemical Activity

Tyk2-IN-16 is a highly potent inhibitor of the TYK2 pseudokinase (JH2) domain. The following table summarizes its in vitro biochemical activity.

Target	Assay Format	IC50 (nM)
TYK2 (JH2)	HTRF Binding Assay	< 10

Note: Data is based on publicly available information which indicates high potency. Precise IC50 values may vary between experimental conditions.

Kinase Selectivity Profile

A critical characteristic of a chemical probe is its selectivity. **Tyk2-IN-16** exhibits high selectivity for TYK2 over other JAK family members. The following table presents a representative selectivity profile based on data from analogous selective TYK2 inhibitors.

Kinase	Biochemical IC50 (nM)	Selectivity Fold (vs. TYK2)
TYK2	< 10	-
JAK1	> 10,000	> 1000
JAK2	> 10,000	> 1000
JAK3	> 10,000	> 1000

Note: This data is representative of highly selective TYK2 JH2 inhibitors. A full kinome scan would be necessary to confirm the complete selectivity profile of **Tyk2-IN-16**.

Cellular Activity

Tyk2-IN-16 effectively inhibits TYK2-mediated signaling in cellular contexts. A key pathway for assessing TYK2 function is the IL-12-induced phosphorylation of STAT4 in natural killer (NK) cells.

Cell Line	Stimulation	Readout	Cellular IC50 (nM)
NK-92	IL-12	pSTAT4 (Tyr693)	< 10

Experimental Protocols

Protocol 1: Biochemical TYK2 Inhibition Assay

This protocol describes a method to determine the IC50 of **Tyk2-IN-16** against recombinant TYK2 protein using a luminescence-based kinase assay that measures ATP consumption.

Materials:

- Recombinant human TYK2 protein (e.g., BPS Bioscience #40285)
- **Tyk2-IN-16**
- Kinase substrate (e.g., IRS-1tide)
- ATP
- Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **Tyk2-IN-16** in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- In a 96-well plate, add 5 µL of the diluted **Tyk2-IN-16** or vehicle (DMSO) to the appropriate wells.

- Prepare a master mix containing recombinant TYK2 protein and substrate in kinase assay buffer. Add 10 μ L of this mix to each well.
- Prepare a 2X ATP solution in kinase assay buffer.
- Initiate the kinase reaction by adding 10 μ L of the 2X ATP solution to each well. The final volume should be 25 μ L.
- Incubate the plate at 30°C for 60 minutes.
- After incubation, add 25 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Tyk2-IN-16** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Inhibition of IL-12-Induced STAT4 Phosphorylation in NK-92 Cells (Western Blot)

This protocol details the procedure to assess the inhibitory effect of **Tyk2-IN-16** on the IL-12-induced phosphorylation of STAT4 in the NK-92 cell line via Western blotting.

Materials:

- NK-92 cells
- Complete culture medium (e.g., Alpha-MEM with 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% horse serum, 12.5% fetal bovine serum, and IL-2)

- Recombinant human IL-12
- **Tyk2-IN-16**
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT4 (Tyr693), anti-STAT4, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Culture NK-92 cells to the desired density.
- Pre-treat the cells with varying concentrations of **Tyk2-IN-16** or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL) for 15-30 minutes.
- After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

- Load equal amounts of protein per lane and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
- To ensure equal loading, strip the membrane and re-probe with antibodies against total STAT4 and a loading control (GAPDH or β -actin).

Protocol 3: Inhibition of IL-12-Induced STAT4 Phosphorylation in NK-92 Cells (Flow Cytometry)

This protocol provides a method for quantifying the inhibition of IL-12-induced STAT4 phosphorylation at a single-cell level using flow cytometry.

Materials:

- NK-92 cells
- Complete culture medium
- Recombinant human IL-12
- **Tyk2-IN-16**
- PBS
- Fixation/Permeabilization Buffer (e.g., BD Cytfix/Cytoperm™)

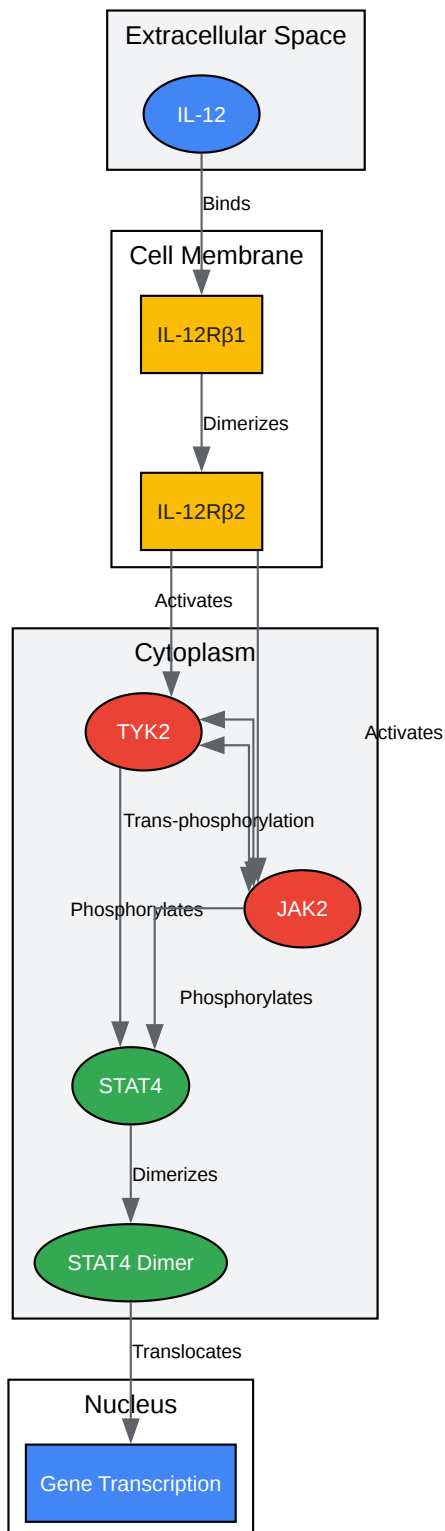
- Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)
- Fluorochrome-conjugated anti-phospho-STAT4 (Tyr693) antibody
- Flow cytometer

Procedure:

- Culture NK-92 cells and pre-treat with **Tyk2-IN-16** or vehicle as described in Protocol 2.
- Stimulate the cells with recombinant human IL-12.
- After stimulation, fix the cells by adding Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
- Wash the cells with Permeabilization/Wash Buffer.
- Stain the cells with the fluorochrome-conjugated anti-phospho-STAT4 antibody for 30-60 minutes at room temperature in the dark.
- Wash the cells with Permeabilization/Wash Buffer.
- Resuspend the cells in FACS buffer (PBS with 1% BSA).
- Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT4 signal.
- Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) for each condition.
- Calculate the percent inhibition and determine the IC50 value.

Visualizations

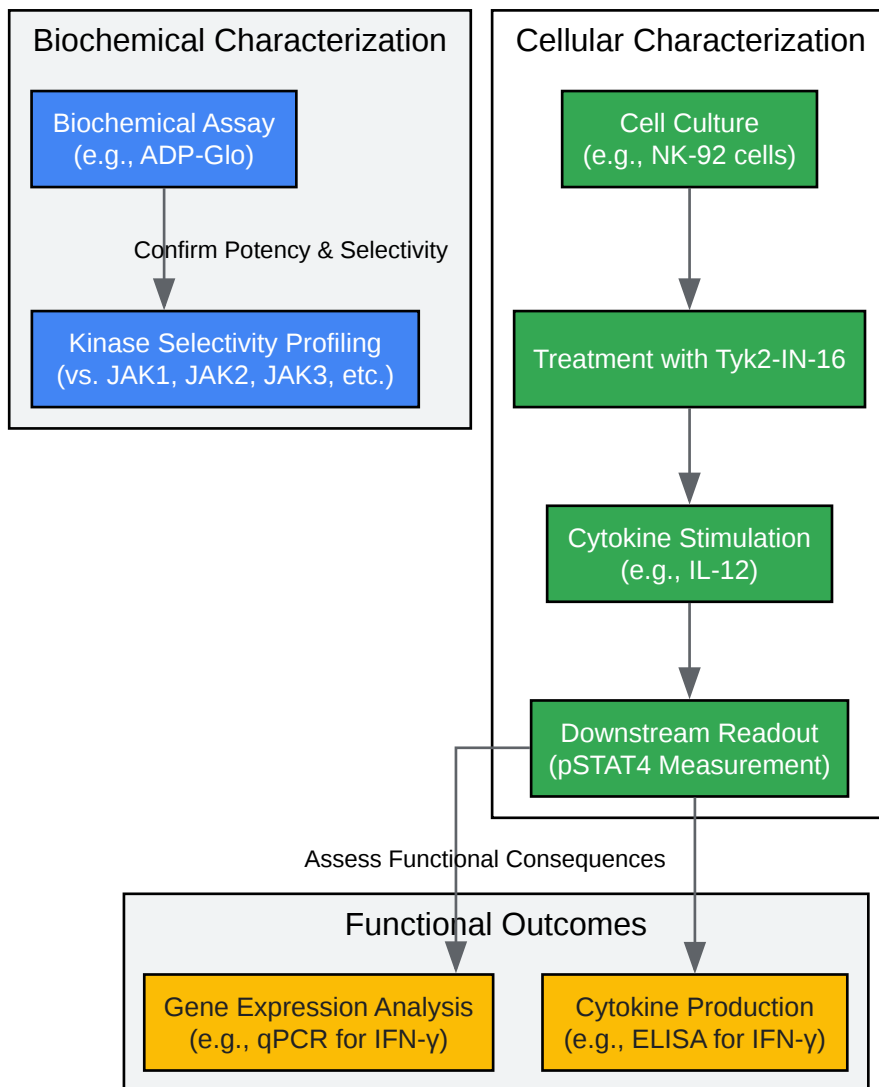
TYK2-JAK2 Signaling in IL-12 Pathway



[Click to download full resolution via product page](#)

Caption: IL-12 signaling pathway mediated by TYK2 and JAK2.

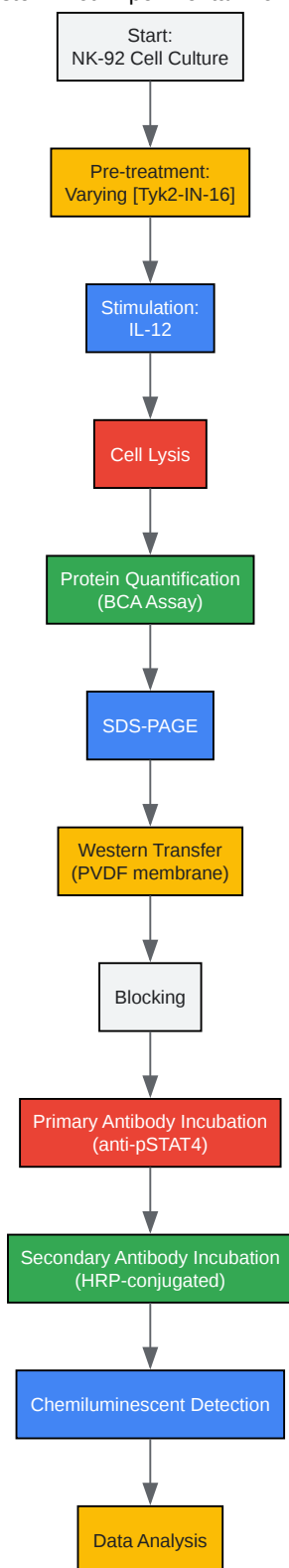
Workflow for Characterizing Tyk2-IN-16



[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing **Tyk2-IN-16**.

Western Blot Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Western blot workflow for pSTAT4 detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. The Role of TYK2 in Immunology [[learnabouttyk2.com](https://www.learnabouttyk2.com/)]
- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Tyk2-IN-16: A Chemical Probe for Interrogating TYK2 Function]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377084/docs#tyk2-in-16-a-chemical-probe-for-interrogating-tyk2-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)